B1577467 Clavanin C

Clavanin C

Cat. No.: B1577467
Attention: For research use only. Not for human or veterinary use.
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Description

Clavanin C is a synthetic, 23-amino acid antimicrobial peptide (AMP) originally isolated from the hemocytes of the tunicate Styela clava . As a cationic, alpha-helical, and histidine-rich peptide, it displays broad-spectrum antibacterial and antifungal activity, with a pronounced increase in potency under mildly acidic conditions (pH 5.5) . This pH-dependent activity is valuable for researching host-defense mechanisms in acidic environments, such as within phagosomes. A key area of research interest is its interaction with metal ions. Studies have revealed that the Zn(II)-clavanin C complex exhibits a uniquely weak metal-ligand interaction, which is believed to facilitate its impressive enhancement of antimicrobial properties against a range of pathogens . The peptide's mode of action is multifaceted; it can disrupt microbial membranes and, in complex with zinc, may also cleave bacterial DNA, providing a powerful, synergistic mechanism to combat infection . Recent investigations highlight the potential of this compound and its analogues in fighting multidrug-resistant bacteria, with studies showing promising activity against challenging strains like Enterobacter cloacae . Its distinct sequence, featuring a histidine at the third position, allows it to form a stable, albumin-like ATCUN motif with Cu(II) ions, setting it apart from other clavanins and making it a compelling subject for bioinorganic chemistry and antibiotic development research . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

VFHLLGKIIHHVGNFVYGFSHVF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Broad-Spectrum Activity

Clavanin C exhibits potent antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against multidrug-resistant strains, making it a promising candidate for addressing the growing issue of antibiotic resistance. For instance, this compound has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .

Mechanisms of Action

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:

  • Membrane Disruption : this compound interacts with bacterial membranes, leading to disruption and cell lysis. This is particularly effective at acidic pH levels, which enhance its activity .
  • Metal Ion Interaction : Research indicates that the presence of metal ions, such as zinc (Zn²⁺), can significantly enhance the antimicrobial potency of this compound. In fact, studies have reported up to a 16-fold increase in activity when zinc is present .
  • Biofilm Inhibition : this compound has demonstrated the ability to inhibit biofilm formation and disrupt established biofilms, which are notoriously difficult to treat with conventional antibiotics .

Immunomodulatory Effects

In addition to its direct antimicrobial properties, this compound exhibits immunomodulatory effects that can enhance host defense mechanisms. It has been shown to stimulate leukocyte recruitment and the production of immune mediators while modulating inflammatory responses. This dual action not only aids in infection clearance but also helps mitigate excessive inflammation that can lead to tissue damage .

Innovative Formulations

To address challenges such as low solubility and short half-life associated with peptide therapeutics, researchers have explored various formulations:

  • Nanoparticle Encapsulation : this compound has been encapsulated in nanoparticles to improve its stability and delivery. For example, using EUDRAGIT® polymers, researchers created nanoantibiotics that demonstrated enhanced efficacy against bacterial sepsis in animal models .
  • Combination Therapies : Studies have investigated synergistic effects between this compound and other AMPs or antibiotics. Such combinations can enhance overall antimicrobial effectiveness and reduce the likelihood of resistance development .

Case Studies

  • Bacterial Sepsis Control : A study utilized nanostructured this compound to control bacterial sepsis in mice models. The results indicated a 100% survival rate under sub-lethal conditions, showcasing its potential as a therapeutic agent against severe infections .
  • Biofilm Disruption : Research demonstrated that this compound could inhibit biofilm formation by E. coli O157 and S. aureus at concentrations lower than those required for direct antibacterial action, highlighting its utility in preventing chronic infections associated with biofilms .

Comparison with Similar Compounds

Structural and Functional Comparison

Clavanin C shares structural homology with other clavanins and related AMPs but exhibits distinct sequence features that influence its bioactivity:

Feature This compound Clavanin A Clavanin MO Clavaspirin
Sequence VFHLLGKIIHHVGNFVHGFSHVF FFHFLFHIIKGVVGSWIPKFF Clavanin A + 5 additional residues Similar signal sequence but divergent mature peptide
Key Residues High histidine (His) High phenylalanine (Phe: 5/23) Extended C-terminal Unique anionic propiece
Secondary Structure Predicted α-helix Confirmed α-helix (CD/NMR) α-helix with enhanced amphipathicity α-helix (inferred)
pH-Dependent Activity Likely (histidine-rich) Disrupts membranes at neutral pH; permeabilizes at acidic pH Retains pH sensitivity Not reported
Antimicrobial Targets Gram-positive bacteria MRSA, E. coli, K. pneumoniae Broad-spectrum, including fungi Limited data

Key Findings :

  • Clavanin A vs. This compound : Clavanin A’s phenylalanine-rich sequence enhances membrane insertion, while this compound’s histidine residues may optimize activity in acidic environments (e.g., infected wounds) . Both peptides exhibit α-helical conformations in membrane-mimetic environments (e.g., SDS, TFE) .
  • Clavanin MO: A bioengineered variant of Clavanin A with five additional residues, Clavanin MO demonstrates superior antimicrobial potency and expanded functionality, including antiviral and immunomodulatory effects .
  • Clavaspirin : Despite shared precursor features (e.g., signal sequences), Clavaspirin’s mature peptide diverges significantly, suggesting distinct evolutionary roles .
Mechanistic Divergence
  • Membrane Interaction : Clavanin A binds preferentially to anionic lipids (e.g., DOPC, ergosterol) via hydrophobic and electrostatic interactions, causing membrane curvature and leakage . This compound’s histidine residues likely facilitate similar pH-responsive lipid discrimination, though direct evidence is lacking.
  • Anti-Biofilm Activity : Clavanin A reduces E. coli and MRSA biofilm formation at MBIC values of 8–16 µg/mL, outperforming conventional antibiotics like ciprofloxacin . This compound’s biofilm inhibition remains unquantified but is presumed analogous due to shared amphipathic design .
Therapeutic Potential
  • Clavanin A : Effective in sepsis and wound infection models; synergizes with host immune responses .
  • Clavanin MO : Engineered for enhanced stability and multifunctionality, with low cytotoxicity (128 µg/mL safe in mammalian cells) .
  • This compound: Limited therapeutic data, but its histidine content positions it as a candidate for pH-targeted drug delivery .

Preparation Methods

Solid-Phase Peptide Synthesis

This compound is typically synthesized using the solid-phase peptide synthesis (SPPS) method, employing F-moc (9-fluorenylmethoxycarbonyl) chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a resin, facilitating high purity and yield. The synthesized peptide is then cleaved from the resin and subjected to purification.

Purification and Characterization

Purification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A linear gradient of acetonitrile in water with trifluoroacetic acid (TFA) is used to elute the peptide, monitored at absorbance wavelengths of 216 and 280 nm. The purity and molecular mass of this compound are confirmed by mass spectrometry techniques such as MALDI-TOF/TOF. Peptide quantification is achieved through absorbance measurements at multiple wavelengths (205, 215, and 225 nm) to ensure accuracy.

Step Method/Technique Purpose
Peptide synthesis Solid-phase peptide synthesis (F-moc chemistry) Assembly of amino acid chain
Cleavage & purification Reverse-phase HPLC (C18 column) Purification of peptide
Molecular mass confirmation MALDI-TOF/TOF mass spectrometry Verification of peptide identity
Quantification UV absorbance at 205, 215, 225 nm Accurate concentration measurement

Nanostructuration of this compound for Enhanced Stability

Rationale for Nanoparticle Encapsulation

Clavanin peptides, including this compound, face challenges such as low solubility, short half-life in circulation, and susceptibility to proteolytic degradation. To address these issues, nanobiotechnology approaches encapsulate this compound within polymeric nanoparticles, improving stability, controlled release, and antimicrobial efficacy.

Materials Used for Nanoparticle Preparation

Two methacrylate-based polymers are primarily employed:

  • EUDRAGIT® L 100-55 : An anionic copolymer based on methacrylic acid and ethyl acrylate.
  • EUDRAGIT® RS 30 D : A copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.

These polymers provide biodegradability, pH-dependent solubility, and permeability, making them suitable for pharmaceutical applications.

Nanoparticle Preparation Protocol

Nanoparticles are prepared via an oil/water emulsion technique with the following key steps:

  • Dissolution of polymers in a 95% acetone and 5% ethanol solution.
  • Addition of surfactant (Labrafil® M1944CS) to improve solubilization.
  • Sequential addition of EUDRAGIT® RS 30 D, EUDRAGIT® L 100-55, surfactant, and this compound peptide.
  • Induction of nanoparticle aggregation by adding ultrapure water.
  • Incubation at 4°C for 12 hours.
  • Centrifugation to remove residues.
  • Solvent removal by rotary evaporation and further centrifugation.

The optimal polymer to copolymer ratio for nanoparticle formation is 3:1 (22.5 mg polymer to 7.5 mg copolymer).

Morphological and Physical Characterization

Nanoparticles are characterized using:

Typical nanoparticle sizes range from 120 to 372 nm with a low polydispersity index (~0.123) and a zeta potential around -7.16 mV, indicating stable colloidal dispersions.

Encapsulation Efficiency and Release Profile

  • Encapsulation efficiency is assessed by coupling this compound with fluorescein isothiocyanate (FITC) and measuring the amount of peptide incorporated into nanoparticles.
  • Release assays are conducted by incubating nanoparticles at 37°C and sampling over 7 days to evaluate peptide release kinetics.

Encapsulation efficiency is reported to be as high as 98%, indicating effective peptide loading.

Parameter Value/Range Method
Nanoparticle size 120–372 nm AFM, SEM, DLS
Polydispersity index ~0.123 DLS
Zeta potential -7.16 mV DLS
Encapsulation efficiency 98% Fluorescence quantification
Release duration Up to 7 days In vitro release assays

Coordination Chemistry Considerations in this compound Preparation

Research has shown that this compound can form complexes with metal ions such as Zn(II) and Cu(II), which influence its antimicrobial activity. The Zn(II)-Clavanin C complex exhibits unique coordination due to the peptide’s O═C–N–H fragment, which affects metal binding and enhances antimicrobial properties. This structural prefolding prior to metal binding is a critical consideration in the preparation and functional optimization of this compound for therapeutic applications.

Summary of Preparation Methods

Preparation Stage Description Key Techniques/Materials
Peptide Synthesis Solid-phase synthesis using F-moc chemistry SPPS, F-moc, resin
Purification & Characterization RP-HPLC purification, MALDI-TOF mass spectrometry Reverse-phase HPLC, MALDI-TOF
Nanoparticle Encapsulation Oil/water emulsion with methacrylate polymers EUDRAGIT® L 100-55, EUDRAGIT® RS 30 D, Labrafil® M1944CS, rotary evaporation
Morphological Analysis Size and shape determination AFM, SEM, DLS
Encapsulation Efficiency Fluorescence quantification of FITC-labeled peptide FITC labeling, spectrofluorimetry
Release Assays Controlled release over 7 days In vitro incubation and sampling
Metal Coordination Zn(II) and Cu(II) complexation affecting activity Structural analysis, coordination chemistry

Q & A

Basic: How can researchers establish the antimicrobial efficacy of Clavanin C in vitro?

Methodological Answer:
To evaluate antimicrobial activity, use standardized protocols such as minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. For membrane-targeting peptides like this compound, combine fluorescence microscopy (e.g., SYTOX Green uptake) with liposome leakage assays to quantify membrane disruption . Validate results using Staphylococcus aureus and Escherichia coli as model pathogens, ensuring replicates (n ≥ 3) to account for biological variability. Reference CLSI guidelines for consistency .

Basic: What experimental controls are critical for assessing this compound’s cytotoxicity in mammalian cell lines?

Methodological Answer:
Include:

  • Negative controls : Untreated cells and solvent-only (e.g., PBS or DMSO) to rule out vehicle effects.
  • Positive controls : Known cytotoxins (e.g., Triton X-100) to establish maximum cell death thresholds.
  • Cell viability assays : Use MTT or resazurin assays for metabolic activity, supplemented with lactate dehydrogenase (LDH) release to distinguish membrane integrity loss. Normalize data to cell count (e.g., via hemocytometer or flow cytometry) .

Advanced: How should conflicting data on this compound’s dose-dependent effects in osteoclastogenesis be resolved?

Methodological Answer:
Contradictions in dose-response outcomes (e.g., NO modulation in RAW 264.7 cells) require:

  • Temporal analysis : Measure NO production at multiple time points (e.g., 24h, 72h, 7d) to capture dynamic effects, as seen in studies where Clavanin A showed time-dependent reversal of inhibition .
  • Mechanistic deconvolution : Use RNA-seq or qPCR to track RANKL signaling pathways (e.g., NF-κB, NFATc1) across doses.
  • Statistical rigor : Apply two-way ANOVA with post hoc tests (e.g., Tukey) to compare dose-time interactions. Report effect sizes and confidence intervals to clarify ambiguity .

Advanced: What methodologies optimize this compound’s stability in physiological conditions for in vivo studies?

Methodological Answer:

  • Protease resistance : Test degradation kinetics in serum-containing media via HPLC or mass spectrometry. Modify peptide sequence (e.g., D-amino acid substitution) or use cyclization to enhance stability .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life. Validate bioavailability via pharmacokinetic profiling (e.g., AUC calculations in rodent models).
  • Environmental factors : Control pH and ionic strength in buffers to mimic physiological conditions, as this compound’s activity is pH-dependent .

Advanced: How can researchers design studies to differentiate this compound’s direct antimicrobial action from immunomodulatory effects?

Methodological Answer:

  • Dual-model systems : Compare bacterial killing in cell-free assays (e.g., broth microdilution) vs. co-cultures with immune cells (e.g., macrophages).
  • Cytokine profiling : Use ELISA or multiplex assays to quantify IL-6, TNF-α, and IFN-γ in treated immune cells.
  • Gene knockout models : Employ CRISPR-edited macrophages (e.g., TLR4⁻/⁻) to isolate peptide-specific immunomodulation .

Basic: What statistical approaches are recommended for analyzing this compound’s synergistic effects with antibiotics?

Methodological Answer:

  • Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤ 0.5), indifference (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
  • Isobolograms : Plot dose-response curves to visualize additive/synergistic interactions.
  • Machine learning : Apply Combenefit or SynergyFinder for high-throughput data analysis. Validate with Bliss independence or Loewe additivity models .

Advanced: How can structural-activity relationship (SAR) studies improve this compound’s therapeutic index?

Methodological Answer:

  • Alanine scanning : Systematically replace residues to identify critical motifs for activity/toxicity.
  • Molecular dynamics (MD) : Simulate peptide-lipid interactions to predict membrane binding efficiency (e.g., hydrophobic moment calculations).
  • In silico design : Use tools like Rosetta or PEP-FOLD3 to engineer analogs with enhanced selectivity (e.g., reduced hemolytic activity) .

Basic: What ethical and methodological standards apply to in vivo studies of this compound?

Methodological Answer:

  • Animal models : Follow ARRIVE guidelines for murine infection models. Use sample size calculations (e.g., G*Power) to minimize animal use.
  • Ethical approval : Obtain institutional review board (IRB) approval for protocols involving vertebrates. Include humane endpoints (e.g., weight loss >20%) .

Advanced: How should researchers address batch-to-batch variability in synthetic this compound?

Methodological Answer:

  • Quality control : Use HPLC (>95% purity) and MALDI-TOF MS for sequence verification.
  • Standardization : Store lyophilized peptide at -80°C with desiccants to prevent hydrolysis.
  • Inter-lab validation : Share batches with collaborating labs for cross-replication of key assays (e.g., MICs) .

Advanced: What meta-analysis strategies reconcile disparities in this compound’s reported mechanisms across studies?

Methodological Answer:

  • Systematic review : Aggregate data from PubMed/Google Scholar using PRISMA guidelines. Filter studies by peptide concentration, assay type, and model system .
  • Heterogeneity analysis : Use Cochran’s Q or I² statistics to quantify variability. Stratify findings by experimental conditions (e.g., pH, cell type).
  • Publication bias assessment : Generate funnel plots to detect underreported negative results .

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